molecular formula C25H29IN2S2 B13820785 (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide

(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide

Cat. No.: B13820785
M. Wt: 548.5 g/mol
InChI Key: GDGRUCBXJDQPQZ-UHFFFAOYSA-M
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Description

The compound (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide is a complex organic molecule featuring a benzothiazole core. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of propyl groups and the formation of the iodide salt. Common synthetic routes include:

    Cyclization Reactions: Starting from ortho-aminothiophenol and propyl aldehyde, cyclization reactions form the benzothiazole core.

    Alkylation: Introduction of propyl groups through alkylation reactions using propyl halides.

    Formation of Iodide Salt: The final step involves the reaction of the benzothiazole derivative with iodine or an iodide source to form the iodide salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. Chemical vapor deposition (CVD) and other advanced techniques can be employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the propyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    3-Propylbenzothiazole: A simpler derivative with similar structural features.

    Benzothiazolium Salts: Compounds with similar ionic structures.

Uniqueness

(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide: is unique due to its specific structural configuration and the presence of both propyl groups and the iodide salt. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C25H29IN2S2

Molecular Weight

548.5 g/mol

IUPAC Name

(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C25H29N2S2.HI/c1-4-15-26-20-11-7-9-13-22(20)28-24(26)17-19(6-3)18-25-27(16-5-2)21-12-8-10-14-23(21)29-25;/h7-14,17-18H,4-6,15-16H2,1-3H3;1H/q+1;/p-1

InChI Key

GDGRUCBXJDQPQZ-UHFFFAOYSA-M

Isomeric SMILES

CCCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CCC)\CC.[I-]

Canonical SMILES

CCCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CCC)CC.[I-]

Origin of Product

United States

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